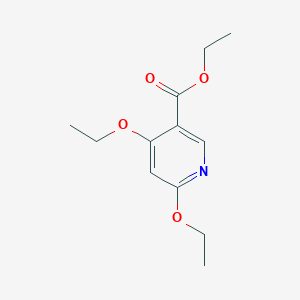

4,6-Diethoxypyridine-3-carboxylic acid ethyl ester

Description

4,6-Diethoxypyridine-3-carboxylic acid ethyl ester is a pyridine derivative featuring ethoxy groups at the 4- and 6-positions and an ethyl ester at the 3-position. The ethoxy groups are electron-donating, influencing reactivity and stability, while the ester moiety offers versatility in further functionalization .

Properties

IUPAC Name |

ethyl 4,6-diethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-4-15-10-7-11(16-5-2)13-8-9(10)12(14)17-6-3/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUGTTKTIVEUSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1C(=O)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20489717 | |

| Record name | Ethyl 4,6-diethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50503-46-3 | |

| Record name | Ethyl 4,6-diethoxy-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50503-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,6-diethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diethoxypyridine-3-carboxylic acid ethyl ester typically involves the reaction of pyridine derivatives with ethyl chloroformate and ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Diethoxypyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4,6-diethoxypyridine derivatives exhibit significant antibacterial properties. For instance, studies have shown that these compounds can effectively combat bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Pharmaceutical Formulations

4,6-Diethoxypyridine-3-carboxylic acid ethyl ester is being explored as a potential active pharmaceutical ingredient (API) in formulations aimed at treating bacterial infections. Its derivatives are noted for their broad-spectrum antibacterial activity, making them suitable candidates for new antibiotic therapies .

Growth Promoters

In agriculture, the compound has been studied for its potential use as a feed additive to promote growth in livestock. The incorporation of such compounds into animal feed can enhance feed efficiency and overall growth rates in livestock .

Pesticidal Properties

There is ongoing research into the use of pyridine derivatives, including this compound, as pesticides. Their ability to disrupt pest metabolism could provide an environmentally friendly alternative to traditional chemical pesticides .

Data Table: Summary of Applications

Case Study 1: Antibacterial Efficacy

A study conducted on various pyridine derivatives demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics. The study utilized agar dilution methods to assess the Minimum Inhibitory Concentration (MIC) against several bacterial strains .

Case Study 2: Livestock Growth Promotion

In a controlled trial, the incorporation of this compound into the diet of broiler chickens resulted in a statistically significant increase in weight gain and feed conversion ratio compared to control groups not receiving the additive .

Mechanism of Action

The mechanism of action of 4,6-Diethoxypyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and ester groups can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethoxy vs. Chloro Groups

- 4,6-Diethoxypyridine-3-carboxylic acid ethyl ester : Ethoxy groups enhance electron density on the pyridine ring, favoring electrophilic substitution reactions. This makes the compound suitable for synthesizing derivatives requiring aromatic activation .

- Ethyl 4,6-Dichloropyridazine-3-Carboxylate (CAS 679406-03-2) : Chloro groups are electron-withdrawing, deactivating the pyridazine ring. This compound is used in pharmaceuticals as a stable intermediate for nucleophilic displacement reactions .

Fused vs. Simple Heterocyclic Systems

- Applications may include kinase inhibitors or antimicrobial agents .

- This compound : The absence of fused rings simplifies synthesis but reduces π-conjugation, limiting optical or electronic applications.

Functional Group Variations

Ester vs. Hydroxy/Oxo Substituents

- 4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester (CAS 100371-18-4) : The hydroxyl and oxo groups enable hydrogen bonding, improving solubility in polar solvents. This compound may serve in medicinal chemistry for metal chelation or protein binding .

- Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate (CAS 1352925-63-3): The keto-enol tautomerism here could stabilize transition states in catalytic processes, useful in asymmetric synthesis .

Pyridine vs. Pyrrolidine/Piperidine Derivatives

- Ethyl piperidine-3-carboxylate (CAS 37675-18-6) : Saturated six-membered rings (piperidine) lack aromaticity, offering conformational flexibility for drug design (e.g., CNS agents) .

- 4,5-Dioxo-3-pyrrolidinecarboxylic acid methyl ester (CAS 106180-93-2) : The five-membered pyrrolidine ring with two oxo groups is rigid, favoring applications in peptidomimetics or enzyme inhibitors .

Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Electronic Effects of Substituents

| Substituent Type | Example Compound | Electron Effect | Reactivity Implications |

|---|---|---|---|

| Ethoxy (-OCH2CH3) | 4,6-Diethoxypyridine derivative | Electron-donating | Activates ring for electrophilic substitution |

| Chloro (-Cl) | Ethyl 4,6-dichloropyridazine | Electron-withdrawing | Stabilizes ring; favors nucleophilic reactions |

| Thiophene fusion | Thieno[2,3-b]pyridine | Enhanced π-conjugation | Increases lipophilicity and bioactivity |

Research Findings and Gaps

- Synthetic Utility: Ethoxy-substituted pyridines (e.g., this compound) are understudied compared to chloro or amino derivatives.

- Biological Activity: Thienopyridine esters () show promise in drug discovery due to sulfur’s role in binding metalloenzymes. Similar studies on diethoxypyridine analogs are lacking.

- Physical Properties : Melting points, solubility, and stability data for this compound are absent in the evidence, necessitating experimental characterization.

Biological Activity

4,6-Diethoxypyridine-3-carboxylic acid ethyl ester (CAS No. 50503-46-3) is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure includes two ethoxy groups and a carboxylic acid moiety, which may influence its reactivity and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily linked to its ability to interact with various biochemical pathways. Key mechanisms include:

- Target Interaction : The compound has been shown to interact with specific enzymes and receptors, leading to various biological effects.

- Biochemical Pathways : It participates in the synthesis of complex heterocyclic compounds, which can exhibit significant pharmacological properties .

Biological Activities

Research indicates that this compound may possess several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi .

- Antiviral Potential : Some derivatives of pyridine compounds have shown antiviral effects, indicating a potential for similar activity in this compound .

- Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Research Findings

Several studies have explored the biological activity of pyridine derivatives, including this compound. Here are some notable findings:

Case Studies

- Antimicrobial Activity Study : A study conducted on similar pyridine derivatives demonstrated their effectiveness against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating enhanced efficacy due to structural modifications similar to those found in 4,6-diethoxypyridine .

- Inflammation Model : In an animal model of inflammation, compounds structurally related to 4,6-diethoxypyridine were shown to reduce inflammatory markers significantly. This suggests that the compound may modulate inflammatory pathways effectively .

Q & A

Q. Q1. What are the standard synthetic routes for 4,6-Diethoxypyridine-3-carboxylic acid ethyl ester, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via condensation reactions involving pyridine derivatives and ethyl ester precursors. For example, analogous syntheses involve refluxing diethyl esters of pyridine dicarboxylic acids with nucleophiles (e.g., amines or alcohols) under basic conditions (e.g., sodium methoxide) . Purification often employs recrystallization from ethanol or tert-butyl methyl ether, followed by column chromatography for intermediates . Yield optimization requires precise stoichiometric control of reactants like acetylacetic acid ethyl ester and aldehydes .

Advanced Experimental Design

Q. Q2. How can microwave-assisted synthesis improve reaction efficiency for pyridine-3-carboxylate derivatives?

Methodological Answer: Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. In one protocol, microwave systems (e.g., ETHOS 1600) reduced reaction times for pyridine dicarboxylate derivatives from hours to minutes, achieving yields >85% . Key parameters include power (300–600 W), temperature (80–120°C), and solvent choice (e.g., dry toluene for anhydrous conditions) .

Analytical Characterization Challenges

Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR : H and C NMR identify ethoxy ( ppm for CH, ppm for OCH) and ester carbonyl ( ppm) groups .

- IR : Strong absorbance at ~1700 cm confirms the ester C=O stretch.

- GC-MS : Used to detect volatile byproducts (e.g., ethyl laurate or myristate esters in analogous compounds) .

Advanced Note: For resolving spectral overlaps (e.g., pyridine ring protons), 2D NMR (COSY, HSQC) is recommended .

Safety and Handling Protocols

Q. Q4. What safety precautions are necessary when handling pyridine-3-carboxylate esters in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential release of toxic fumes (e.g., pyridine bases) during reflux .

- Spill Management : Absorb with sand or vermiculite, and dispose via hazardous waste protocols .

Advanced Note: Thermal decomposition analysis (TGA/DSC) is advised to assess stability during high-temperature reactions .

Mechanistic Insights

Q. Q5. What is the role of ethoxy substituents in the reactivity of pyridine-3-carboxylate esters?

Methodological Answer: Ethoxy groups at positions 4 and 6 enhance electron density on the pyridine ring, facilitating nucleophilic attacks at the 3-carboxylate position. This is critical in Hantzsch-type dihydropyridine syntheses, where ethoxy groups stabilize intermediates via resonance . Steric effects from ethoxy groups may also hinder side reactions (e.g., dimerization) .

Data Contradictions in Literature

Q. Q6. How can researchers resolve discrepancies in reported yields for pyridine-3-carboxylate syntheses?

Methodological Answer:

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) .

- Byproduct Analysis : Use LC-MS to identify unaccounted impurities (e.g., hydrolysis products) .

- Catalyst Screening : Test alternative bases (e.g., KCO vs. NaOMe) to optimize selectivity .

Applications in Medicinal Chemistry

Q. Q7. How is this compound utilized in drug discovery?

Methodological Answer: The compound serves as a precursor for NMDA receptor modulators and kinase inhibitors. For example, ethyl pyrimidinecarboxylates (structural analogs) exhibit activity in neuropharmacological assays . Functionalization at the 3-carboxylate position with amide or thioether groups enhances bioactivity .

Stability and Storage

Q. Q8. What are the optimal storage conditions for pyridine-3-carboxylate esters?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .

- Desiccants : Use silica gel to minimize moisture uptake.

- Light Sensitivity : Amber vials prevent photodegradation of ethoxy groups .

Advanced Stereochemical Considerations

Q. Q9. What strategies ensure stereoselective synthesis of chiral pyridine-3-carboxylate derivatives?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclization .

- Enzymatic Resolution : Hyperthermophilic esterases (e.g., PestE) achieve enantiomeric excess >90% via kinetic resolution .

Handling Impurities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.